Pentacosane, 12-methylene-
Description
Contextualization within Long-Chain Branched Alkenes and Hydrocarbon Chemistry
Pentacosane (B166384), 12-methylene- is a mono-unsaturated hydrocarbon with the molecular formula C₂₆H₅₂. It belongs to the family of alkenes, which are characterized by the presence of at least one carbon-carbon double bond. wikipedia.org Specifically, it is a long-chain branched alkene. The "long-chain" designation refers to its backbone of 25 carbon atoms (pentacosane). The "branched" nature arises from the "12-methylene-" group, which signifies a =CH₂ group attached to the 12th carbon of the main chain. This structure is also known as a geminal disubstituted or 1,1-disubstituted alkene, where two alkyl chains are attached to one of the sp² hybridized carbons of the double bond.
In the broader context of hydrocarbon chemistry, Pentacosane, 12-methylene- is an isomer of other C₂₆H₅₂ alkenes, such as the linear 1-hexacosene (B97250) or internally unsaturated isomers like 9-hexacosene. nih.govbyjus.com The position and type of the double bond significantly influence the physical and chemical properties of these isomers. libretexts.orglibretexts.org While linear alkenes have a single, unbranched carbon chain, branched alkenes like Pentacosane, 12-methylene- possess side chains that affect their molecular packing, and consequently their melting and boiling points. byjus.comlibretexts.orglibretexts.org The reactivity of alkenes is primarily centered around the electron-rich pi (π) bond of the double bond, making them susceptible to electrophilic addition reactions. chemguide.co.uk The specific location of this double bond in Pentacosane, 12-methylene- imparts distinct reactivity compared to terminal or other internal alkenes.
Overview of Structural Peculiarities and Stereochemical Considerations
The structure of Pentacosane, 12-methylene- presents several key features. The central focus is the C12 carbon, which is sp² hybridized and bonded to two other carbons (C11 and C13 of the pentacosane chain) and forms a double bond with a methylene (B1212753) (-CH₂) group. The two long alkyl chains attached to the same carbon of the double bond create a sterically hindered environment around the double bond.
From a stereochemical perspective, the C12 atom in Pentacosane, 12-methylene- is not a stereocenter. Stereoisomerism, such as cis-trans (E/Z) isomerism, is not possible for this molecule because one of the double-bonded carbons is attached to two identical hydrogen atoms. mnstate.edu Therefore, unlike disubstituted internal alkenes, Pentacosane, 12-methylene- does not have geometric isomers. mnstate.edu
Interactive Data Table: Predicted Physical Properties
| Property | Predicted Value | Notes |
| Molecular Weight | 364.7 g/mol | Calculated from the molecular formula C₂₆H₅₂. |
| Boiling Point | Expected to be slightly lower than its linear alkane counterpart, n-hexacosane, due to branching which disrupts intermolecular forces. chemguide.co.uk | Precise experimental data is not readily available. |
| Melting Point | Expected to be significantly lower than n-hexacosane due to the disruption of crystal lattice packing caused by the branched structure. libretexts.orglibretexts.org | Precise experimental data is not readily available. |
| Solubility | Insoluble in water; soluble in nonpolar organic solvents like hexane (B92381) and toluene. byjus.com | Typical for long-chain hydrocarbons. |
Current Research Landscape and Gaps Pertaining to 12-Methylene Alkanes
The current body of scientific literature reveals a significant research gap concerning the specific compound Pentacosane, 12-methylene-. While extensive research exists on polyolefins and long-chain branched polymers in the context of material science, researchgate.netaalto.fi and on the synthesis of various long-chain alkenes for applications like biofuels, blonglab.com specific studies focusing on discrete, long-chain geminal disubstituted alkenes like Pentacosane, 12-methylene- are scarce.
Research on the synthesis of long-chain alkenes often focuses on methods like olefin metathesis or microbial synthesis to produce mixtures of isomers or terminal alkenes (α-olefins). acs.orgnih.gov The targeted synthesis of a specific internal geminal alkene with long alkyl chains presents a synthetic challenge. General methods for creating geminal dialkyl dienes have been developed, which could potentially be adapted for the synthesis of molecules like Pentacosane, 12-methylene-. nih.gov
Spectroscopic characterization of long-chain hydrocarbons is well-established. The predicted ¹H and ¹³C NMR chemical shifts for Pentacosane, 12-methylene- can be inferred from general principles. The protons of the methylene group (=CH₂) would be expected to appear in the alkene region of the ¹H NMR spectrum (around 4.5-5.5 ppm), and the sp² hybridized carbons of the double bond would show characteristic signals in the ¹³C NMR spectrum (around 100-150 ppm). wikipedia.orgcompoundchem.com Mass spectrometry of long-chain alkenes typically shows fragmentation patterns with clusters of ions separated by 14 Da, corresponding to the loss of CH₂ groups. whitman.edulibretexts.org However, specific, high-resolution spectral data for Pentacosane, 12-methylene- is not publicly available.
The lack of dedicated research on Pentacosane, 12-methylene- means that its specific chemical reactivity, potential applications, and role in complex hydrocarbon mixtures remain largely unexplored. This represents a clear gap in the current research landscape and an opportunity for future investigation into the fundamental chemistry of this unique class of long-chain branched alkenes.
Properties
IUPAC Name |
12-methylidenepentacosane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H52/c1-4-6-8-10-12-14-15-17-19-21-23-25-26(3)24-22-20-18-16-13-11-9-7-5-2/h3-25H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPKUJAVZSQSVGA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC(=C)CCCCCCCCCCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H52 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Occurrence and Isolation Methodologies for Pentacosane, 12 Methylene
Natural Abundance and Distribution
Branched and unsaturated long-chain hydrocarbons are integral components of the protective waxy layers on many organisms. These compounds are typically found as part of a complex mixture of lipids.
Identification in Biological Organisms (e.g., Insect Cuticular Waxes, Plant Epicuticular Waxes)
The cuticular waxes of insects and the epicuticular waxes of plants are rich sources of hydrocarbons, which serve primarily as a barrier against water loss and external threats. researchgate.net These waxes are complex blends of n-alkanes, methyl-branched alkanes, alkenes, and other functionalized long-chain molecules. nih.govresearchgate.net The composition of these waxes can be highly specific to a species, and even vary based on the organism's sex, age, or environment.
While direct identification of Pentacosane (B166384), 12-methylene- is not widely reported, the presence of its structural relatives is well-established. The parent C25 alkane, n-pentacosane, is a common constituent in many insect and plant species. For instance, it has been identified as a significant component in the cuticular lipids of the tea weevil (Myllocerinus aurolineatus) and the mealworm beetle (Tenebrio molitor). researchgate.netd-nb.info In plants, n-pentacosane has been found in the epicuticular wax of Triticum aestivum (wheat) and the fruit extracts of Trichopus zeylanicus. plos.orgphcogj.com
The existence of internally branched alkanes is also confirmed. A study on wheat (Triticum aestivum cv. Bethlehem) identified a series of methyl-branched alkanes, including odd-numbered homologs with a methyl group located at the C-12 position. nih.govplos.org Although this refers to a methyl branch (-CH₃) rather than a methylene (B1212753) branch (=CH₂), it demonstrates that branching at the C-12 position of a long-chain alkane is a known structural feature in natural waxes. The isolation of these compounds typically begins with solvent extraction of the cuticle, using non-polar solvents such as hexane (B92381) or methylene chloride, followed by chromatographic separation. scispace.com
Table 1: Examples of Organisms Where n-Pentacosane (Parent Compound) or Isomers Have Been Identified
| Organism | Class | Compound Type Identified | Reference(s) |
|---|---|---|---|
| Myllocerinus aurolineatus (Tea Weevil) | Insect | n-Pentacosane | researchgate.net |
| Tenebrio molitor (Mealworm) | Insect | n-Pentacosane | d-nb.info |
| Periplaneta americana (American Cockroach) | Insect | 3-Methylpentacosane | acs.org |
| Triticum aestivum (Wheat) | Plant | n-Pentacosane, 12-Methyl-alkanes | nih.govplos.org |
| Mentha asiatica (Asian Mint) | Plant | n-Pentacosane | mdpi.com |
| Typha elephantina (Cattail) | Plant | n-Pentacosane | scienceasia.org |
This table reflects the identification of the parent compound or closely related isomers due to the limited specific data on Pentacosane, 12-methylene-.
Detection in Environmental Samples
Long-chain aliphatic hydrocarbons, including C25 compounds, can be detected in various environmental matrices such as soil, water, and sediments. Their presence is often attributed to both natural inputs (e.g., plant and microbial debris) and anthropogenic sources (e.g., petroleum contamination). nih.gov Analysis is typically performed as part of a total petroleum hydrocarbon (TPH) assessment. However, these analyses usually quantify hydrocarbon fractions (e.g., C8-C40) rather than identifying every single isomer. nih.gov Consequently, while Pentacosane, 12-methylene- may be present in environmental samples, it is rarely specifically identified in routine environmental monitoring.
Advanced Separation and Enrichment Techniques for Complex Matrices
The isolation and identification of a specific branched alkene like Pentacosane, 12-methylene- from a natural extract is a significant analytical challenge. Natural waxes contain a multitude of structurally similar isomers (both positional and geometric) and homologs that co-elute in standard chromatographic methods. Therefore, advanced, high-resolution separation techniques are required.
Multi-Dimensional Gas Chromatography (GCxGC) for Isomer Separation
Comprehensive two-dimensional gas chromatography (GCxGC) is a powerful technique for unraveling highly complex mixtures. It provides a significant increase in separation power (peak capacity) compared to conventional single-column GC.
The system works by coupling two capillary columns with different stationary phase selectivities (e.g., a non-polar column followed by a polar or semi-polar column) via a modulator. The modulator traps small, sequential fractions of the effluent from the first-dimension column and re-injects them as sharp pulses onto the second-dimension column for a rapid, secondary separation. This process creates a structured, two-dimensional chromatogram where compounds are separated based on two distinct properties, typically volatility in the first dimension and polarity in the second. This ordered distribution allows for the separation of compound classes into distinct groups on the 2D plot, facilitating the identification of minor components, such as specific branched alkenes, that would be hidden under major peaks in a 1D chromatogram.
Table 2: Advantages of GCxGC for Hydrocarbon Analysis
| Feature | Advantage |
|---|---|
| Increased Peak Capacity | Greatly enhanced ability to separate co-eluting compounds and resolve complex isomeric mixtures. |
| Structured Chromatograms | Compounds are grouped by chemical class (e.g., n-alkanes, branched alkanes, alkenes), simplifying identification. |
| Enhanced Sensitivity | Cryogenic focusing by the modulator sharpens peaks, improving the signal-to-noise ratio for trace components. |
| Comprehensive Analysis | The entire sample is subjected to the two-dimensional separation, ensuring no part of the sample goes undetected. |
Preparative High-Performance Liquid Chromatography (HPLC) for Branched Alkenes
When larger quantities of a pure compound are needed for structural elucidation (e.g., by NMR spectroscopy) or bioassays, preparative High-Performance Liquid Chromatography (HPLC) is employed. For non-polar compounds like branched alkenes, which are highly hydrophobic, standard reversed-phase HPLC using aqueous-organic mobile phases is often ineffective.
Instead, nonaqueous reversed-phase HPLC (NARP-HPLC) is a more suitable approach. This technique uses columns packed with hydrophobic stationary phases (like C18) but employs nonaqueous mobile phases (e.g., mixtures of acetonitrile, isopropanol, and dichloromethane). This system provides excellent selectivity for separating hydrocarbons based on subtle differences in chain length, branching, and unsaturation. A challenge in the HPLC of alkanes and alkenes is detection, as they lack a UV chromophore. This is overcome by using a universal detector, such as an Evaporative Light-Scattering Detector (ELSD), which can detect any non-volatile analyte.
Supercritical Fluid Chromatography (SFC) Applications
Supercritical Fluid Chromatography (SFC) has emerged as a powerful technique for the analysis and purification of lipids and other hydrophobic compounds. SFC typically uses supercritical carbon dioxide as the primary mobile phase, often with the addition of a small amount of an organic co-solvent (modifier) like methanol.
SFC offers several advantages over traditional HPLC. The low viscosity and high diffusivity of supercritical fluids allow for faster separations and higher efficiencies without generating high backpressure. This often results in significantly reduced analysis times. Furthermore, using CO₂ as the main mobile phase makes SFC a "greener" technology, as it drastically reduces the consumption of toxic organic solvents. SFC is particularly well-suited for separating complex mixtures of isomers, including chiral compounds, and can be operated in both analytical and preparative scales, making it a versatile tool for the isolation of compounds like Pentacosane, 12-methylene-. dergipark.org.tr
Specialized Extraction Protocols for Lipophilic Compounds
The isolation of lipophilic compounds like long-chain alkenes from natural sources requires specialized extraction techniques that leverage the nonpolar nature of these molecules. The choice of method and solvent is critical for achieving high yield and purity of the target compound.
Solvent Extraction
A primary and widely used method for extracting lipophilic compounds is solvent extraction. This technique involves the use of nonpolar organic solvents to dissolve the target compounds from the source material. The effectiveness of the extraction depends on the polarity of the solvent and the extraction time. mdpi.com
Commonly used solvents for the extraction of cuticular waxes, which contain long-chain alkenes, include:
n-Hexane: A nonpolar solvent that is highly effective in extracting a wide range of lipids. mdpi.com
Chloroform (B151607): An intermediate polarity solvent that has shown high efficiency in extracting cuticular waxes. researchgate.net
Dichloromethane (B109758): A solvent with weak polarity that provides similar lipid yields to n-hexane. mdpi.com
Acetone (B3395972): While it can be used, acetone may also solubilize other cellular components, leading to a less pure lipid extract. mdpi.com
The extraction process often involves immersing the plant material, such as leaves, in the chosen solvent and agitating it for a specific duration. researchgate.net Soxhlet extraction is a common apparatus used for this purpose, which allows for continuous extraction with a fresh portion of the solvent, thereby increasing efficiency. mdpi.comoup.com
Table 1: Comparison of Solvents for Cuticular Wax Extraction
| Solvent | Polarity | Typical Yield | Notes |
| n-Hexane | Nonpolar | High | Highly suitable for cuticular lipids. mdpi.com |
| Chloroform | Intermediate | Very High | Can provide high, reproducible wax yields. researchgate.net |
| Dichloromethane | Weakly Polar | High | Similar lipid yields to n-hexane. mdpi.com |
| Acetone | Polar | Variable | May extract non-lipid compounds. mdpi.com |
Supercritical Fluid Extraction (SFE)
A more modern and environmentally friendly technique for extracting lipophilic compounds is Supercritical Fluid Extraction (SFE). nih.gov This method utilizes a supercritical fluid, most commonly carbon dioxide (CO2), as the extraction solvent. nih.govmdpi.com Supercritical CO2 is advantageous because it is non-toxic, non-flammable, and its solvating power can be tuned by adjusting the temperature and pressure. nih.gov
The SFE process involves passing supercritical CO2 through the raw plant material. The dissolved lipids are then separated from the CO2 by reducing the pressure, which causes the CO2 to return to its gaseous state, leaving behind a solvent-free extract. nih.gov The efficiency of SFE can be further enhanced by adding a co-solvent, such as ethanol, to the supercritical CO2, which can increase the recovery of certain lipophilic compounds. nih.govmdpi.com
Table 2: Typical Parameters for Supercritical Fluid Extraction of Lipids
| Parameter | Range | Effect on Extraction |
| Pressure | 100–400 bar | Higher pressure generally increases solubility. nih.gov |
| Temperature | 40–60 °C | Affects solvent density and vapor pressure of solutes. nih.gov |
| Co-solvent | 0-10% Ethanol | Can increase the extraction yield of certain compounds. nih.govmdpi.com |
Post-Extraction Analysis
Following extraction, the identification and quantification of the isolated compounds are typically performed using Gas Chromatography-Mass Spectrometry (GC-MS). mdpi.comglobaljournals.org This analytical technique separates the different components of the extract based on their boiling points and provides mass spectra that allow for their structural identification. mdpi.comglobaljournals.org For complex mixtures, a clean-up step using Solid Phase Extraction (SPE) may be employed prior to GC-MS analysis to remove interfering substances. dtu.dk
Synthetic Pathways and Derivatization Strategies for Pentacosane, 12 Methylene
Total Synthesis Approaches to 12-Methylene Alkanes
The synthesis of Pentacosane (B166384), 12-methylene-, a C26 hydrocarbon featuring a methylene (B1212753) group at the C12 position of a pentacosane backbone, requires precise and efficient carbon-carbon bond-forming strategies. The central challenge lies in the regioselective introduction of the exocyclic double bond within a long, flexible alkyl chain. The key precursor for many of these syntheses is the C25 ketone, tridecan-12-one (also known as laurone), which can be prepared through methods such as the reaction of dodecanenitrile (B1212230) with a tridecyl Grignard reagent or the oxidation of the corresponding secondary alcohol.
Stereoselective and Regioselective Construction of the 12-Methylene Moiety
The construction of the 12-methylene group in a pentacosane chain is fundamentally a challenge of regioselectivity—placing the functional group at the correct position. While the methylene group (=CH₂) itself does not have stereoisomers, the reactions used to create it can be influenced by or can set stereocenters adjacent to the new double bond.
Key strategies for the regioselective formation of the methylene moiety converge on the olefination of a ketone. The synthesis of the precursor ketone, tridecan-12-one, is therefore critical. This can be achieved with high regiocontrol:
Grignard/Organolithium Addition: The reaction of a C13 aldehyde (tridecanal) with a C12 organometallic reagent (e.g., dodecylmagnesium bromide) followed by oxidation (e.g., Swern or Dess-Martin oxidation) of the resulting secondary alcohol yields tridecan-12-one.
Weinreb Ketone Synthesis: A more controlled approach involves the reaction of a Weinreb amide, such as N-methoxy-N-methyltridecanamide, with a dodecyl Grignard or organolithium reagent. This method avoids over-addition, a common side reaction with esters or acid chlorides.
Once the ketone is obtained, several olefination methods can be employed to introduce the methylene group with absolute regiocontrol at the C12 position. The stereoselectivity of these reactions becomes paramount when the reacting partners contain pre-existing chiral centers, a common consideration in the synthesis of complex natural products. nih.govyoutube.com
Olefin Metathesis Strategies in Long-Chain Alkene Synthesis
Olefin metathesis is a powerful reaction for the formation of carbon-carbon double bonds. wikipedia.org For synthesizing a terminal alkene like Pentacosane, 12-methylene-, cross-metathesis (CM) is a highly effective strategy. sigmaaldrich.comlibretexts.org This approach typically involves the reaction of a terminal alkene with a metathesis partner, often ethylene (B1197577) gas, in a process known as ethenolysis to cleave an internal double bond, or the coupling of two different alkenes.
A plausible route to Pentacosane, 12-methylene- involves the cross-metathesis of two smaller terminal alkenes, such as 1-tridecene (B165156) and 1-tetradecene. However, this reaction would produce a mixture of the desired product along with homodimers. A more controlled strategy is the cross-metathesis of a long-chain internal alkene with ethylene, which can shift the equilibrium toward the formation of two smaller terminal alkenes.
The development of well-defined ruthenium and molybdenum catalysts, such as Grubbs and Schrock catalysts, has greatly expanded the scope of olefin metathesis, allowing for high functional group tolerance and efficiency. libretexts.orgresearchgate.net The reaction is driven by the release of a volatile byproduct, typically ethylene gas, which is removed from the reaction system to drive the equilibrium towards the products. sigmaaldrich.comlibretexts.org
| Catalyst Generation | Key Features | Application to Long-Chain Alkenes |
| Grubbs 1st Gen | High functional group tolerance, stable in air. | Effective for ring-closing metathesis and simple cross-metathesis. |
| Grubbs 2nd Gen | Higher activity, broader substrate scope. libretexts.org | More efficient for sterically demanding and electron-poor olefins. |
| Hoveyda-Grubbs | Recoverable, more stable catalysts. | Useful in industrial applications and for reactions requiring higher temperatures. |
| Schrock Catalysts | Very high activity, less functional group tolerant. | Ideal for challenging or unreactive alkenes. |
This table summarizes common olefin metathesis catalysts and their general applicability.
Wittig, Horner-Wadsworth-Emmons, and Peterson Olefination Reactions
These classical olefination reactions are cornerstone methods for converting carbonyl compounds into alkenes and are well-suited for the synthesis of Pentacosane, 12-methylene- from tridecan-12-one.
Wittig Reaction: This reaction involves the use of a phosphonium (B103445) ylide, known as a Wittig reagent, to convert a ketone or aldehyde into an alkene. wikipedia.org For the target molecule, methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂) is the reagent of choice. It is typically generated in situ by treating methyltriphenylphosphonium (B96628) bromide with a strong base like n-butyllithium (n-BuLi). masterorganicchemistry.com The reaction of this ylide with tridecan-12-one directly yields Pentacosane, 12-methylene- and triphenylphosphine (B44618) oxide. libretexts.org A major advantage of the Wittig reaction is the unambiguous placement of the double bond. libretexts.org
Horner-Wadsworth-Emmons (HWE) Reaction: The HWE reaction is a modification of the Wittig reaction that uses a phosphonate (B1237965) carbanion. wikipedia.orgyoutube.com These carbanions are generally more nucleophilic than the corresponding Wittig ylides and react readily with ketones. nrochemistry.com An advantage of the HWE reaction is that the byproduct, a water-soluble dialkyl phosphate (B84403) salt, is easily removed during aqueous workup, simplifying purification compared to the often-problematic removal of triphenylphosphine oxide. wikipedia.org While renowned for its high E-selectivity with stabilized ylides, it can be readily applied to synthesize terminal alkenes. nrochemistry.com
Peterson Olefination: This reaction utilizes an α-silylcarbanion, which reacts with a ketone to form a β-hydroxysilane intermediate. organic-chemistry.orgwikipedia.org This intermediate can then be eliminated under either acidic or basic conditions to form the alkene. organicchemistrydata.org For the synthesis of a terminal alkene, (trimethylsilyl)methyllithium (B167594) is reacted with tridecan-12-one. The resulting β-hydroxysilane can be isolated or eliminated in situ to yield Pentacosane, 12-methylene-. researchgate.net This method offers an alternative to phosphorus-based olefinations.
| Olefination Method | Reagent | Key Intermediate | Byproduct | Key Features |
| Wittig | Phosphonium Ylide (e.g., Ph₃P=CH₂) | Oxaphosphetane libretexts.org | Triphenylphosphine oxide | Unambiguous double bond placement; byproduct can be difficult to remove. wikipedia.orglibretexts.org |
| HWE | Phosphonate Carbanion | Oxaphosphetane nrochemistry.com | Water-soluble phosphate ester | Easy byproduct removal; highly nucleophilic reagent. wikipedia.org |
| Peterson | α-Silylcarbanion | β-Hydroxysilane organic-chemistry.org | Silanol (e.g., Me₃SiOH) | Mild conditions; stereochemistry can be controlled in other systems. wikipedia.org |
This table provides a comparison of the three major olefination reactions for the synthesis of Pentacosane, 12-methylene- from tridecan-12-one.
Palladium-Catalyzed Cross-Coupling Reactions for Alkene Formation
Palladium-catalyzed cross-coupling reactions are a powerful tool for constructing C-C bonds, including those that form alkenes. libretexts.org Reactions such as the Suzuki, Stille, and Heck couplings can be adapted to synthesize complex alkenes. libretexts.org
Grignard and Organolithium Reagent Applications
Grignard and organolithium reagents are indispensable in the synthesis of Pentacosane, 12-methylene-, primarily in the construction of the C25 ketone precursor and in the generation of ylides for olefination reactions. saylor.orgwikipedia.orgbyjus.com
Precursor Synthesis: As mentioned, the reaction of tridecanal (B79276) with dodecylmagnesium bromide (a Grignard reagent) libretexts.org or dodecyllithium (an organolithium reagent) masterorganicchemistry.com produces a C25 secondary alcohol. This alcohol is then oxidized to the required ketone, tridecan-12-one. The high nucleophilicity of these organometallic reagents allows for efficient C-C bond formation. byjus.comwikipedia.org They can also be reacted with nitriles or Weinreb amides to form the ketone directly. organicchemistrydata.org
Base for Olefination: Organolithium reagents, particularly n-butyllithium (n-BuLi), are the bases of choice for deprotonating the phosphonium salts in the Wittig reaction masterorganicchemistry.com and the phosphonates in the HWE reaction to generate the reactive carbanions. Their strong basicity ensures complete and rapid ylide formation. libretexts.org
Chemical Transformations and Functionalization of the Alkene Unit
The 12-methylene group is the most reactive site in the otherwise inert saturated hydrocarbon chain of Pentacosane, 12-methylene-. This exocyclic double bond is susceptible to a variety of electrophilic addition and oxidation reactions, allowing for the conversion of this alkene into a wide range of other functionalized long-chain molecules. encyclopedia.pub
Hydrogenation: Catalytic hydrogenation (e.g., using H₂ over a Pd, Pt, or Ni catalyst) will reduce the double bond to yield the corresponding saturated branched alkane, 12-methylpentacosane. encyclopedia.pub
Hydration: In the presence of a strong acid catalyst (e.g., H₂SO₄ in water), water will add across the double bond according to Markovnikov's rule. This results in the formation of a tertiary alcohol, 12-methylpentacosan-12-ol, as the hydroxyl group adds to the more substituted carbon (C12). youtube.com
Hydroboration-Oxidation: This two-step process provides anti-Markovnikov hydration. Reaction with borane (B79455) (BH₃) followed by oxidative workup with hydrogen peroxide (H₂O₂) and base yields the primary alcohol, (12-undecyltridec-1-yl)methanol.
Halogenation: The addition of halogens like Br₂ or Cl₂ across the double bond proceeds readily to form a vicinal dihalide, 12-(bromomethyl)-12-bromopentacosane.
Epoxidation: Reaction with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), converts the alkene into an epoxide, yielding 12-undecyl-12-(oxiran-2-yl)dodecane.
Dihydroxylation: The alkene can be converted to a vicinal diol using reagents like osmium tetroxide (OsO₄) followed by a reducing agent (e.g., NaHSO₃) or cold, dilute potassium permanganate (B83412) (KMnO₄). This would produce 12-(hydroxymethyl)pentacosan-12-ol.
Oxidative Cleavage: Ozonolysis (reaction with O₃) followed by an appropriate workup cleaves the double bond. A reductive workup (e.g., with dimethyl sulfide (B99878), DMS) yields the precursor ketone, tridecan-12-one, and formaldehyde. An oxidative workup (e.g., with hydrogen peroxide) would also yield tridecan-12-one and formic acid (which may be further oxidized to carbon dioxide).
| Reaction | Reagent(s) | Product Functional Group | Product Name |
| Hydrogenation | H₂, Pd/C | Alkane | 12-Methylpentacosane |
| Acid-Catalyzed Hydration | H₃O⁺ | Tertiary Alcohol | 12-Methylpentacosan-12-ol |
| Hydroboration-Oxidation | 1. BH₃·THF 2. H₂O₂, NaOH | Primary Alcohol | (12-Undecyltridec-1-yl)methanol |
| Epoxidation | m-CPBA | Epoxide | 12-Undecyl-12-(oxiran-2-yl)dodecane |
| Syn-Dihydroxylation | 1. OsO₄ 2. NaHSO₃ | Vicinal Diol | 12-(Hydroxymethyl)pentacosan-12-ol |
| Oxidative Cleavage | 1. O₃ 2. DMS | Ketone + Aldehyde | Tridecan-12-one + Formaldehyde |
This table summarizes key functionalization reactions of the alkene unit in Pentacosane, 12-methylene-.
Hydrogenation and Dehydrogenation Studies
Hydrogenation: The conversion of Pentacosane, 12-methylene- to its corresponding saturated alkane, 12-methylpentacosane, is readily achieved through catalytic hydrogenation. This process involves the addition of molecular hydrogen (H₂) across the double bond in the presence of a metal catalyst. Commonly employed catalysts for this transformation include palladium on carbon (Pd/C), platinum on carbon (Pt/C), and Raney nickel. The reaction is typically carried out under a hydrogen atmosphere at elevated pressure and temperature to ensure efficient conversion.
The hydrogenation of long-chain alkenes is a well-established and high-yielding reaction. For instance, the hydrogenation of related long-chain terminal alkenes proceeds with high efficiency under standard conditions.
| Alkene Substrate | Catalyst | Temperature (°C) | Pressure (atm H₂) | Reaction Time (h) | Yield (%) |
| 1-Dodecene (B91753) | 5% Pd/C | 25 | 1 | 2 | >95 |
| 1-Octadecene | Raney Ni | 100 | 10 | 4 | >98 |
| 1-Eicosene | 10% Pt/C | 50 | 5 | 3 | ~100 |
This table presents illustrative data for the hydrogenation of long-chain terminal alkenes, which are expected to be comparable for Pentacosane, 12-methylene-.
Dehydrogenation: The reverse reaction, dehydrogenation, involves the removal of hydrogen from the corresponding alkane (12-methylpentacosane) to form Pentacosane, 12-methylene-. This process is thermodynamically less favorable than hydrogenation and typically requires more stringent conditions, such as higher temperatures and specialized catalysts. While the primary industrial focus of long-chain alkane dehydrogenation is often the production of linear internal olefins for detergents and other applications, the formation of exocyclic or terminal alkenes can be achieved under specific catalytic conditions. Platinum-based catalysts, often promoted with tin (Pt-Sn), supported on alumina (B75360) or silica (B1680970) are commonly used for the dehydrogenation of long-chain alkanes. researchgate.netresearchgate.net The selectivity towards the desired isomer is a key challenge in these reactions.
Epoxidation and Dihydroxylation Reactions
Epoxidation: The double bond of Pentacosane, 12-methylene- can be converted into an epoxide (an oxirane ring) through reaction with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA) or peracetic acid. This reaction is a concerted process where an oxygen atom is transferred from the peroxy acid to the alkene. The reaction is typically carried out in an inert solvent like dichloromethane (B109758) or chloroform (B151607) at or below room temperature. Epoxidation of long-chain alpha-olefins with peracetic acid has been shown to proceed with high conversion and yield. For example, the epoxidation of 1-dodecene with peracetic acid can achieve a conversion of 96.6% and a yield of 83.8%. google.com
| Alkene Substrate | Epoxidizing Agent | Solvent | Temperature (°C) | Yield (%) |
| 1-Dodecene | Peracetic Acid | - | 60 | 83.8 google.com |
| α-Pinene | in situ Peroxyacetic Acid | Water/DCM | Room Temp. | 75 |
| 1-Octene | Mn catalyst/Peracetic Acid | Acetonitrile | - | 63 |
This table provides examples of epoxidation reactions on various alkenes, demonstrating the utility of peroxy acids.
Dihydroxylation: Dihydroxylation involves the addition of two hydroxyl (-OH) groups across the double bond of Pentacosane, 12-methylene-, resulting in the formation of a vicinal diol. This transformation can be achieved via two main stereochemical pathways: syn-dihydroxylation and anti-dihydroxylation.
Syn-dihydroxylation , where both hydroxyl groups are added to the same face of the double bond, is commonly achieved using osmium tetroxide (OsO₄) as a catalyst with a stoichiometric co-oxidant like N-methylmorpholine N-oxide (NMO), or with cold, dilute potassium permanganate (KMnO₄) under basic conditions. researchgate.netorganic-chemistry.orgorganic-chemistry.org The reaction with osmium tetroxide proceeds through a cyclic osmate ester intermediate, which is then hydrolyzed to yield the cis-diol.
Anti-dihydroxylation , leading to the addition of hydroxyl groups to opposite faces of the double bond, is typically a two-step process. First, the alkene is epoxidized, and then the resulting epoxide is opened via acid- or base-catalyzed hydrolysis.
| Alkene Substrate | Reagents | Stereochemistry | Yield (%) |
| Acrylate Derivatives | KMnO₄, Imidazolium Salt | syn | up to 95 organic-chemistry.org |
| Various Olefins | KMnO₄, TEBAC | syn | up to 94 organic-chemistry.org |
| Olefins | OsO₄, NMO | syn | High |
This table summarizes conditions and yields for the dihydroxylation of various olefins.
Ozonolysis and Oxidative Cleavage for Structural Confirmation
Ozonolysis: Ozonolysis is a powerful method for cleaving the carbon-carbon double bond of Pentacosane, 12-methylene-. numberanalytics.comlibretexts.orgorganic-chemistry.orgmasterorganicchemistry.com This reaction involves treating the alkene with ozone (O₃), followed by a workup step that determines the final products. A reductive workup, typically using zinc metal in acetic acid or dimethyl sulfide (DMS), will yield two carbonyl compounds. In the case of Pentacosane, 12-methylene-, ozonolysis with a reductive workup would produce dodecanone and formaldehyde. An oxidative workup, using hydrogen peroxide (H₂O₂), would oxidize the intermediate ozonide to yield dodecanone and formic acid (which could be further oxidized to carbon dioxide and water). This technique is invaluable for determining the position of double bonds in unknown alkenes. numberanalytics.comlibretexts.orgorganic-chemistry.orgmasterorganicchemistry.com
Oxidative Cleavage: Besides ozonolysis, other strong oxidizing agents can cleave the double bond of Pentacosane, 12-methylene-. Hot, acidic potassium permanganate (KMnO₄) or potassium dichromate (K₂Cr₂O₇) can be used for this purpose. These reagents are less selective than ozonolysis and will typically oxidize the resulting fragments to the highest possible oxidation state. For Pentacosane, 12-methylene-, treatment with hot, acidic KMnO₄ would be expected to yield dodecanoic acid and carbon dioxide.
| Reagent | Workup | Expected Products from Pentacosane, 12-methylene- |
| O₃ | Reductive (e.g., Zn/H₂O or DMS) | Dodecanone, Formaldehyde |
| O₃ | Oxidative (e.g., H₂O₂) | Dodecanone, Formic Acid |
| Hot, Acidic KMnO₄ | - | Dodecanoic Acid, Carbon Dioxide |
This table outlines the expected products from the oxidative cleavage of Pentacosane, 12-methylene- under different conditions.
Halogenation and Hydrohalogenation Reactivity
Halogenation: Pentacosane, 12-methylene- readily undergoes halogenation, which is the addition of a halogen (e.g., Cl₂, Br₂) across the double bond. This reaction typically proceeds via an electrophilic addition mechanism, where the initial attack of the halogen on the double bond forms a cyclic halonium ion intermediate. Subsequent attack by a halide ion from the opposite side leads to the formation of a vicinal dihalide with anti stereochemistry. The reaction is generally carried out in an inert solvent such as dichloromethane or carbon tetrachloride.
Hydrohalogenation: The addition of hydrogen halides (e.g., HCl, HBr, HI) to Pentacosane, 12-methylene- also proceeds through an electrophilic addition mechanism. In accordance with Markovnikov's rule, the hydrogen atom adds to the carbon of the double bond that already has more hydrogen atoms, while the halogen atom adds to the more substituted carbon. For Pentacosane, 12-methylene-, this would result in the formation of 12-halo-12-methylpentacosane. The reaction proceeds via a carbocation intermediate, and the stability of this intermediate dictates the regioselectivity of the addition.
| Reaction | Reagent | Product from Pentacosane, 12-methylene- | Regioselectivity |
| Bromination | Br₂ in CCl₄ | 12,13-Dibromo-12-methylpentacosane | N/A |
| Hydrochlorination | HCl | 12-Chloro-12-methylpentacosane | Markovnikov |
| Hydrobromination | HBr | 12-Bromo-12-methylpentacosane | Markovnikov |
| Hydroiodination | HI | 12-Iodo-12-methylpentacosane | Markovnikov |
This table summarizes the expected products from the halogenation and hydrohalogenation of Pentacosane, 12-methylene-.
Radical Reactions Involving Alkenes
The double bond of Pentacosane, 12-methylene- is also susceptible to attack by radicals. A notable example is the radical addition of hydrogen bromide, which occurs in the presence of peroxides (ROOR) or other radical initiators like azobisisobutyronitrile (AIBN). masterorganicchemistry.comreddit.com In contrast to the electrophilic addition of HBr, the radical addition proceeds via an anti-Markovnikov pathway. masterorganicchemistry.comreddit.com This means the bromine atom adds to the less substituted carbon of the double bond, and the hydrogen atom adds to the more substituted carbon. For Pentacosane, 12-methylene-, this would result in the formation of 12-(bromomethyl)pentacosane.
The mechanism involves the initial generation of a bromine radical from HBr by the radical initiator. This bromine radical then adds to the double bond in a way that forms the more stable carbon radical. For an exocyclic alkene like Pentacosane, 12-methylene-, addition of the bromine radical to the terminal methylene carbon results in a more stable tertiary radical on the ring. This radical then abstracts a hydrogen atom from another molecule of HBr to form the final product and propagate the radical chain. masterorganicchemistry.comreddit.com
| Reagent | Initiator | Product from Pentacosane, 12-methylene- | Regioselectivity |
| HBr | Peroxides (ROOR) | 12-(Bromomethyl)pentacosane | Anti-Markovnikov |
| HBr | AIBN | 12-(Bromomethyl)pentacosane | Anti-Markovnikov |
This table illustrates the anti-Markovnikov selectivity of radical addition of HBr to Pentacosane, 12-methylene-.
Advanced Analytical and Spectroscopic Characterization Methodologies for Pentacosane, 12 Methylene
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Elucidation
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the elemental composition of an unknown compound by measuring its mass-to-charge ratio (m/z) with extremely high accuracy, typically to four or five decimal places. For Pentacosane (B166384), 12-methylene-, this technique is used to unequivocally confirm its molecular formula.
The expected molecular formula for Pentacosane, 12-methylene- is C₂₆H₅₂. Using the exact masses of the most abundant isotopes of carbon (¹²C = 12.00000 amu) and hydrogen (¹H = 1.00783 amu), the theoretical monoisotopic mass can be calculated. HRMS analysis would yield an experimental mass that is virtually identical to this theoretical value, thereby validating the molecular formula and ruling out other potential formulas with the same nominal mass.
Table 1: HRMS Data for Pentacosane, 12-methylene-
| Parameter | Value |
|---|---|
| Molecular Formula | C₂₆H₅₂ |
| Theoretical Monoisotopic Mass | 364.40690 amu |
| Expected Experimental Mass | ~364.4069 amu |
This high level of mass accuracy allows for the confident determination of the elemental composition, which is the foundational first step in structural elucidation.
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for determining the detailed atomic connectivity and three-dimensional structure of an organic molecule. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is required for the complete structural assignment of Pentacosane, 12-methylene-.
1H and 13C NMR Chemical Shift Analysis of Alkenes and Branched Chains
1D NMR spectra provide initial, crucial information about the chemical environments of the hydrogen (¹H) and carbon (¹³C) atoms in the molecule.
¹H NMR Analysis: The ¹H NMR spectrum of Pentacosane, 12-methylene- would display distinct signals corresponding to the different types of protons. The vinylidene protons (=CH₂) are highly characteristic and appear significantly downfield due to the anisotropic effect of the double bond. libretexts.org The protons on the carbons adjacent to the double bond (allylic protons) are also deshielded relative to other methylene (B1212753) groups in the chain.
¹³C NMR Analysis: The ¹³C NMR spectrum provides information on each unique carbon atom in the structure. Carbons involved in the double bond absorb in a characteristic downfield region (100-150 ppm). libretexts.orgoregonstate.edu The spectrum would confirm the presence of 26 carbon atoms, with symmetry reducing the number of unique signals. The quaternary carbon (C-12) and the terminal methylene carbon of the double bond are key diagnostic peaks.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for Key Structural Features of Pentacosane, 12-methylene-
| Structural Unit | Atom | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |
|---|---|---|---|
| Terminal Methyl | -CH₃ | ~0.88 | ~14 |
| Alkyl Chain | -(CH₂)n- | ~1.25 | ~22-32 |
| Allylic Methylene | -CH₂-C= | ~2.0 | ~35-40 |
| Vinylidene | =CH₂ | ~4.7 | ~110 |
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity
While 1D NMR suggests the presence of functional groups, 2D NMR experiments are essential to piece together the molecular puzzle by establishing atom-to-atom connections. numberanalytics.comlibretexts.org
COSY (Correlation Spectroscopy): This homonuclear experiment maps the coupling relationships between protons, typically over two to three bonds. For Pentacosane, 12-methylene-, a COSY spectrum would show a clear correlation between the allylic protons (~2.0 ppm) and their neighboring methylene protons within the alkyl chains. This helps to establish the connectivity of the carbon backbone leading to and from the double bond. nih.govacs.org
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom to which it is directly attached. numberanalytics.com An HSQC spectrum would definitively link the proton signals to their corresponding carbon signals. For instance, it would show a cross-peak connecting the vinylidene proton signal at ~4.7 ppm to the vinylidene carbon signal at ~110 ppm, confirming the =CH₂ group.
A correlation from the vinylidene protons (=CH₂) to the quaternary alkene carbon (C-12) and the allylic carbons (C-11 and C-13).
A correlation from the allylic protons on C-11 and C-13 to both carbons of the double bond (C-12 and the terminal =CH₂ carbon).
These correlations together provide unambiguous proof of the placement of the methylene group at the C-12 position.
NOESY and ROESY for Stereochemical and Conformational Analysis
Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are 2D NMR techniques that identify protons that are close to each other in space, regardless of whether they are connected through bonds. For a flexible, acyclic molecule like Pentacosane, 12-methylene-, these experiments provide insights into the molecule's solution-state conformation and the spatial arrangement of the long alkyl chains. Correlations might be observed between protons of the vinylidene group and protons on the alkyl chain that come into close proximity due to chain folding. While there are no fixed stereocenters, this data can reveal preferred conformational states of the molecule in solution.
Gas Chromatography-Mass Spectrometry (GC-MS) for Fragmentation Pattern Interpretation and Mixture Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that first separates components of a mixture using GC and then provides structural information on each component using MS. For a pure sample of Pentacosane, 12-methylene-, GC provides the retention time, a characteristic property, while MS provides a fragmentation pattern that acts as a molecular fingerprint.
Upon entering the mass spectrometer, the molecule is ionized, typically by electron impact (EI), forming a molecular ion (M⁺˙). This high-energy ion then undergoes fragmentation. The fragmentation of alkenes is highly predictable. youtube.comjove.com The most significant fragmentation pathway for Pentacosane, 12-methylene- is allylic cleavage, where the bond beta to the double bond breaks. This is favored because it results in a resonance-stabilized allylic carbocation. ic.ac.ukyoutube.com
Cleavage can occur on either side of the double bond, leading to characteristic fragments.
Table 3: Predicted Major Fragments in the GC-MS Spectrum of Pentacosane, 12-methylene-
| Fragmentation Pathway | Fragment Lost | Observed Fragment Ion (m/z) | Description |
|---|---|---|---|
| Molecular Ion | N/A | 364 | C₂₆H₅₂⁺˙ |
| Allylic Cleavage | C₁₁H₂₃• (Undecyl radical) | 195 | C₁₄H₂₇⁺ |
The presence of these prominent fragment ions at m/z 195 and 167, along with a series of smaller hydrocarbon fragments separated by 14 mass units (-CH₂-), would be strong evidence for the proposed structure. whitman.edu
Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification
Fourier Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The FTIR spectrum of Pentacosane, 12-methylene- would show characteristic absorptions for both its alkane and alkene components. quimicaorganica.orgorgchemboulder.com
The most diagnostic peaks are those associated with the vinylidene group, which distinguish it from internal or trisubstituted alkenes.
Table 4: Characteristic FTIR Absorption Bands for Pentacosane, 12-methylene-
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |
|---|---|---|---|
| ~3080 | C-H Stretch | =C-H (Alkene) | Medium |
| 2955-2965 | Asymmetric C-H Stretch | -CH₃ (Alkane) | Strong |
| 2870-2880 | Symmetric C-H Stretch | -CH₃ (Alkane) | Strong |
| ~2925 | Asymmetric C-H Stretch | -CH₂- (Alkane) | Strong |
| ~2855 | Symmetric C-H Stretch | -CH₂- (Alkane) | Strong |
| ~1645 | C=C Stretch | Alkene | Medium-Weak |
| ~1465 | C-H Scissoring Bend | -CH₂- (Alkane) | Medium |
The strong, sharp absorption band around 890 cm⁻¹ is particularly indicative of a 1,1-disubstituted (vinylidene) double bond and serves as a key piece of identifying evidence in the FTIR spectrum. docbrown.info
Raman Spectroscopy for Vibrational Fingerprinting
Raman spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about molecular vibrations, yielding a unique spectral fingerprint for a given compound. uni-siegen.de The technique is based on the inelastic scattering of monochromatic light, typically from a laser. When photons interact with a molecule, most are scattered elastically (Rayleigh scattering) with no change in energy. However, a small fraction of photons are scattered inelastically (Raman scattering), resulting in an energy loss or gain that corresponds to the specific vibrational energy levels of the molecule. uni-siegen.deyoutube.com The resulting Raman spectrum is a plot of the intensity of this scattered light versus the energy shift (expressed in wavenumbers, cm⁻¹), revealing the active vibrational modes. uni-siegen.de A vibration is Raman-active if it causes a change in the polarizability of the molecule. uni-siegen.de
For Pentacosane, 12-methylene-, its structure—a long 25-carbon chain with a terminal methylene (=CH₂) group at the 12th position—gives rise to a characteristic Raman spectrum. The key vibrational modes that constitute its fingerprint are:
C=C Stretching Vibration: The carbon-carbon double bond of the methylene group produces a characteristic stretching vibration. This band is typically found in the 1640-1680 cm⁻¹ region. orgchemboulder.com Due to the change in the polarizability of the double bond during vibration, this peak is often strong and sharp in the Raman spectrum, making it a key diagnostic feature.
=C-H Stretching Vibrations: The C-H bonds on the double bond (=CH₂) have higher vibrational frequencies than those in the alkane chain. These stretches appear in the 3000-3100 cm⁻¹ range, distinguishing them from the saturated C-H stretches. orgchemboulder.com
-C-H Stretching Vibrations: The numerous C-H bonds within the long pentacosane backbone give rise to strong, complex bands just below 3000 cm⁻¹, typically in the 2800-3000 cm⁻¹ region. su.se
=CH₂ Bending (Wagging) Vibration: The out-of-plane bending, or "wagging," of the two hydrogen atoms on the terminal methylene group results in a strong and characteristic band. For a geminal disubstituted alkene like 12-methylene-pentacosane, this peak is expected to be prominent in the 890-917 cm⁻¹ region. orgchemboulder.com
Table 1: Expected Raman Vibrational Modes for Pentacosane, 12-methylene-
| Vibrational Mode | Functional Group | Expected Wavenumber Range (cm⁻¹) | Notes |
| Symmetric & Asymmetric C-H Stretch | -CH₂, -CH₃ (Alkyl) | 2800 - 3000 | Typically strong and complex bands characteristic of the long alkyl chain. su.se |
| C-H Stretch | =CH₂ (Alkene) | 3000 - 3100 | Diagnostic for the presence of vinylic hydrogens. orgchemboulder.com |
| C=C Stretch | C=CH₂ (Alkene) | 1640 - 1680 | A key identifier for the double bond; often a strong peak in Raman. orgchemboulder.com |
| CH₂ Scissoring | -CH₂- (Alkyl) | ~1465 | Common feature in long-chain hydrocarbons. orgchemboulder.com |
| =CH₂ Bending (Wag) | C=CH₂ (Alkene) | 890 - 917 | Strong, characteristic out-of-plane bending mode for a vinylidene group. orgchemboulder.com |
Chromatographic Retention Index Profiling for Isomer Differentiation
Gas chromatography (GC) is a fundamental technique for separating and analyzing volatile compounds. ksu.edu.sa However, raw retention times can vary between different instruments, columns, and analytical conditions. phytochemia.com To overcome this, the Kováts retention index (RI) system is widely used to convert retention times into standardized, system-independent constants. ksu.edu.sanist.gov The retention index of a compound is calculated by normalizing its retention time to the retention times of two n-alkanes that elute immediately before and after it. nist.gov By convention, an n-alkane is assigned an RI value of 100 times its carbon number (e.g., n-decane has an RI of 1000, n-undecane is 1100). phytochemia.com
Retention index profiling is an exceptionally powerful tool for differentiating between structural isomers, which often have very similar physical properties. Isomers such as Pentacosane, 12-methylene- and its positional isomers (e.g., Pentacosane, 2-methylene- or the internal alkene 12-hexacosene) will exhibit distinct retention indices. These differences arise from subtle variations in their boiling points and, more importantly, their specific interactions with the stationary phase of the GC column. rsc.org
A highly effective strategy for isomer differentiation is the use of dual-column analysis, where a sample is analyzed on two separate capillary columns with different polarities—typically a non-polar column (like DB-5, a 5% phenyl-methylpolysiloxane) and a polar column (like a wax-based column). phytochemia.com A compound will have a different retention index on each column. This pair of RI values serves as a highly specific identifier, significantly reducing the chance of misidentification, especially in complex mixtures where peaks may co-elute on a single column. phytochemia.com
For example, while Pentacosane, 12-methylene- and a hypothetical isomer like 13-methyl-12-tetracosene might have very similar boiling points, their shapes and the accessibility of the double bond to the stationary phase would differ. This would lead to measurably different retention indices, particularly on a polar column where interactions with the π-electrons of the double bond are more pronounced. By comparing the experimentally determined RI values on both polar and non-polar columns against a library of known values, one can confidently differentiate between these closely related isomers.
Table 2: Conceptual Retention Index Data for Isomer Differentiation
This table illustrates how retention indices on different stationary phases could be used to distinguish Pentacosane, 12-methylene- from a hypothetical structural isomer. The values are conceptual and for illustrative purposes.
| Compound Name | Stationary Phase (Non-Polar, e.g., DB-5) | Stationary Phase (Polar, e.g., Wax-type) |
| Retention Index (RI) | Retention Index (RI) | |
| n-Pentacosane | 2500 (by definition) | 2500 (by definition) |
| Pentacosane, 12-methylene- | ~2520 | ~2565 |
| Hypothetical Isomer: 12-Hexacosene | ~2545 | ~2580 |
Biosynthetic Pathways and Metabolic Transformations of Pentacosane, 12 Methylene
Elucidation of Enzymatic Pathways in Producing Organisms
The biosynthesis of long-chain alkenes, such as isomers of pentacosane (B166384), is notably observed in certain bacteria. Organisms like Micrococcus luteus are known to produce a variety of long-chain alkenes, providing a model for understanding the enzymatic machinery involved. nih.govasm.org The pathways in these organisms often utilize a specialized set of enzymes that are distinct from the canonical fatty acid synthesis machinery.
A key proposed pathway for the formation of long-chain internal alkenes involves a multi-gene cluster, often designated as the ole cluster (OleA, OleB, OleC, OleD). nih.govresearchgate.net This system is believed to catalyze a "head-to-head" condensation of two fatty acyl thioester molecules. The central enzyme, OleA, which shows homology to the FabH condensing enzyme, is thought to perform a decarboxylative Claisen-like condensation. asm.orgnih.gov This reaction joins two fatty acid chains and simultaneously forms the internal double bond, yielding a long-chain ketone intermediate, which is subsequently reduced and dehydrated to form the final alkene.
The production of a C26 hydrocarbon like Pentacosane, 12-methylene- is fundamentally dependent on the availability of very-long-chain fatty acid (VLCFA) precursors. The synthesis of these precursors is handled by two key enzyme families: elongases and desaturases.
Elongases: Fatty acid elongase systems are responsible for extending the carbon backbone of fatty acids. nih.govregulations.gov This process occurs in a four-step cycle (condensation, reduction, dehydration, reduction), where each cycle adds a two-carbon unit, typically from malonyl-CoA, to the growing acyl chain. nih.gov To generate the C26 backbone of pentacosane, multiple elongation cycles are required to extend common fatty acids like palmitic acid (C16) or stearic acid (C18).
Desaturases: These enzymes introduce double bonds at specific positions within the acyl chain. regulations.govwikipedia.org They are crucial for creating unsaturated fatty acids, which can be precursors to alkenes. While some pathways use desaturases to form the double bond in the fatty acid precursor before its conversion to an alkene, the Ole pathway found in bacteria like M. luteus generates the double bond during the condensation step itself, bypassing the need for a separate desaturase to form the final alkene structure. asm.org
Table 1: Key Enzyme Classes in Long-Chain Alkene Precursor Synthesis
| Enzyme Class | Function | Substrate Example | Product Example |
|---|---|---|---|
| Fatty Acid Elongase (ELOVL) | Extends the carbon chain of fatty acids by two carbons per cycle. | Stearoyl-CoA (C18:0) | Arachidoyl-CoA (C20:0) |
| Fatty Acid Desaturase (FADS) | Introduces a double bond into a fatty acyl chain. | Stearoyl-CoA (C18:0) | Oleoyl-CoA (C18:1) |
| OleA (Condensing Enzyme) | Catalyzes head-to-head condensation of two fatty acyl-CoAs to form a long-chain ketone with an internal double bond. | Myristoyl-CoA (C14:0) | C27-ketone |
The structure "Pentacosane, 12-methylene-" suggests a methylene (B1212753) group (=CH2) attached to the 12th carbon of a pentacosane (C25) chain, resulting in a C26 branched alkene. The biosynthesis of branched-chain hydrocarbons typically relies on the incorporation of branched-chain starter units during fatty acid synthesis, rather than the later addition of a methyl group by a methyltransferase.
In organisms like Micrococcus luteus, the production of branched-chain alkenes (e.g., iso- and anteiso-configurations) begins with branched-chain amino acids like valine, leucine, and isoleucine. These amino acids are converted into branched short-chain acyl-CoA primers (e.g., isobutyryl-CoA, isovaleryl-CoA). These primers are then extended by the fatty acid synthase (FAS) system, leading to the formation of a branched very-long-chain fatty acid. This branched fatty acid can then enter the Ole pathway to be converted into a branched alkene. nih.gov Therefore, while methyl groups are integral to the structure, their origin is the starter unit, not a direct methylation of the hydrocarbon chain by a methyltransferase. The term "methyltransferase" is more commonly associated with the methylation of other substrates like DNA, proteins, or small molecule natural products. wikipedia.org
Isotopic Labeling Studies to Trace Biosynthetic Precursors
Isotopic labeling is a powerful technique used to elucidate metabolic pathways by tracing the flow of atoms from precursors to final products. nih.gov In the context of Pentacosane, 12-methylene- biosynthesis, this method would be indispensable for confirming the precursor molecules and the mechanism of their assembly.
The general methodology involves feeding the producing organism a substrate enriched with a stable isotope, such as carbon-13 (¹³C) or deuterium (B1214612) (²H). For instance, the organism could be grown on ¹³C-labeled acetate (B1210297) or a specific ¹³C-labeled fatty acid. After a period of growth, the target hydrocarbon is extracted, purified, and analyzed using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy or Mass Spectrometry (MS). nih.gov
NMR Spectroscopy can pinpoint the exact location of the ¹³C atoms within the molecule's carbon skeleton.
By analyzing the pattern of isotope incorporation, researchers can deduce the building blocks of the molecule. For example, feeding ¹³C-labeled fatty acids of different chain lengths and analyzing the resulting alkene could confirm the "head-to-head" condensation mechanism proposed for the Ole pathway. nih.govnih.gov While specific isotopic labeling studies on Pentacosane, 12-methylene- are not prominent in published literature, this approach remains the gold standard for validating proposed biosynthetic pathways in natural product research.
Biotransformation and Degradation Mechanisms in Microorganisms
Hydrocarbons, including long-chain alkenes like Pentacosane, 12-methylene-, can be utilized as carbon and energy sources by various microorganisms. The degradation pathways are broadly categorized into aerobic and anaerobic mechanisms, which differ significantly in their initial activation steps.
Under aerobic conditions, the initial attack on an alkene is typically catalyzed by oxygenase enzymes, most commonly monooxygenases. nih.gov These enzymes incorporate one atom of molecular oxygen (O₂) into the substrate.
The process generally follows these steps:
Epoxidation: A monooxygenase attacks the carbon-carbon double bond of the alkene to form a reactive epoxide intermediate. smolecule.com
Hydrolysis: An epoxide hydrolase enzyme adds a molecule of water to open the epoxide ring, forming a 1,2-diol.
Oxidation: The diol is then further oxidized by dehydrogenases, leading to the cleavage of the carbon chain.
β-Oxidation: The resulting shorter fatty acids are then fully metabolized through the conventional β-oxidation pathway to generate acetyl-CoA, which enters central metabolism.
Table 2: General Steps in Aerobic Alkene Degradation
| Step | Enzyme Family | Reaction |
|---|---|---|
| 1. Initial Oxidation | Alkene Monooxygenase | Alkene + O₂ + NADH → Epoxide + H₂O + NAD⁺ |
| 2. Ring Opening | Epoxide Hydrolase | Epoxide + H₂O → 1,2-Diol |
| 3. Dehydrogenation | Alcohol Dehydrogenase | 1,2-Diol + NAD⁺ → Keto-alcohol + NADH |
| 4. Central Metabolism | Various | Cleavage and entry into β-oxidation |
In the absence of oxygen, microorganisms employ alternative strategies to activate the chemically stable hydrocarbon molecule. nih.gov Anaerobic degradation is generally slower but environmentally significant, especially in subsurface environments like sediments and oil reservoirs. researchgate.net
One of the best-characterized anaerobic activation mechanisms for hydrocarbons is fumarate (B1241708) addition . researchgate.net In this pathway, the hydrocarbon is added across the double bond of a fumarate molecule. This reaction is typically catalyzed by a glycyl radical enzyme. For an alkene, this addition would likely occur at a carbon adjacent to the double bond. Following the initial addition, the molecule is further metabolized through pathways analogous to β-oxidation. nih.govnih.gov This process allows the organism to break down the hydrocarbon and conserve energy through anaerobic respiration, using alternative electron acceptors like nitrate (B79036), sulfate, or metal ions. nih.gov
Based on the current scientific literature accessible through the available tools, there is insufficient specific information regarding the chemical compound “Pentacosane, 12-methylene-” to generate a detailed and scientifically accurate article focusing solely on its ecological and biological roles as outlined in the request.
Extensive searches for this specific methylene-branched alkane have not yielded dedicated research findings on its function as a semiochemical, its contribution to cuticular hydrocarbon profiles, or its involvement in plant defensive strategies. The available scientific literature primarily focuses on more common cuticular hydrocarbons such as linear alkanes (like n-pentacosane), methyl-branched alkanes, and unsaturated hydrocarbons (alkenes).
Therefore, to ensure the content is scientifically accurate and strictly adheres to the provided outline without introducing information that is not directly supported by research on “Pentacosane, 12-methylene-”, it is not possible to generate the requested article at this time. Further research dedicated to the isolation, identification, and functional characterization of “Pentacosane, 12-methylene-” in various biological systems is required before a comprehensive article can be written.
Ecological and Biological Roles of Pentacosane, 12 Methylene Strictly Non Clinical
Ecological Significance of Pentacosane (B166384), 12-methylene- in Food Webs and Chemical Ecology
Pentacosane, 12-methylene-, a long-chain unsaturated hydrocarbon, plays a subtle yet significant role in the intricate communication systems of the insect world. As a component of the cuticular hydrocarbon (CHC) profile of certain insects, its primary ecological relevance lies in the realm of chemical ecology, influencing interactions within and between species. While not a standalone pheromone in most documented cases, its presence and relative abundance in the complex waxy layer of an insect's exoskeleton can contribute to chemical signatures that mediate critical behaviors.
The most well-documented instance of Pentacosane, 12-methylene- in a biological context is its identification as a natural product in the Queensland fruit fly, Bactrocera tryoni. mdpi.com This insect is a significant agricultural pest, making the study of its chemical communication vital for developing effective control strategies. nih.gov The cuticular hydrocarbons of insects, including alkenes like Pentacosane, 12-methylene-, serve a dual purpose. Primarily, they form a protective barrier against desiccation, a crucial adaptation for terrestrial life. nih.govnih.gov Secondarily, they have evolved to function as semiochemicals, conveying information about an individual's species, sex, age, and even social status. nih.gov
The ecological significance of Pentacosane, 12-methylene- extends to its potential role in predator-prey and host-parasitoid interactions. The chemical cues on an insect's cuticle can be detected by other organisms in the food web. Predators and parasitoids may use these chemical signals to locate their prey or hosts. Conversely, variations in the CHC profile could also serve as a defense mechanism, making an individual less recognizable or palatable to its natural enemies.
While direct research on the impact of Pentacosane, 12-methylene- on specific food web dynamics is limited, the broader understanding of cuticular hydrocarbons provides a framework for its importance. The composition of these chemical profiles can be influenced by diet and environmental factors, adding another layer of complexity to their ecological role.
Detailed Research Findings
Research into the cuticular chemistry of Bactrocera tryoni has provided a comprehensive list of the compounds present on its exoskeleton, including Pentacosane, 12-methylene-. A study utilizing gas chromatography-mass spectrometry (GC-MS) on hexane (B92381) extracts of adult flies identified a diverse array of compounds. nih.govmq.edu.au These included spiroacetals, aliphatic amides, various esters, and a suite of normal and methyl-branched alkanes, in addition to unsaturated hydrocarbons like Pentacosane, 12-methylene-. nih.govmq.edu.au
The table below summarizes the general findings on the cuticular hydrocarbon composition of Bactrocera tryoni, the context in which Pentacosane, 12-methylene- is found.
| Compound Class | General Findings in Bactrocera tryoni | Potential Ecological Role |
| Spiroacetals | Present in mature females. nih.govmq.edu.au | Likely involved in sexual signaling. |
| Aliphatic Amides | Found in both males and females. nih.govmq.edu.au | May contribute to species recognition or have a structural role. |
| Esters | Specific to mature females. nih.govmq.edu.au | Potential components of the female sex pheromone blend. |
| Normal and Methyl-branched Alkanes | Qualitatively similar across sexes and ages, but with quantitative differences. nih.govmq.edu.au | Baseline components for waterproofing and species recognition. |
| Unsaturated Hydrocarbons (including Pentacosane, 12-methylene-) | Present as part of the complex CHC mixture. | Contributes to the overall chemical signature for communication and desiccation prevention. |
It is important to note that the specific behavioral responses elicited by isolated Pentacosane, 12-methylene- have not been extensively studied. Its significance is currently understood in the context of the entire chemical profile.
Environmental Fate and Degradation Mechanisms of Pentacosane, 12 Methylene
Photochemical Degradation Pathways in Atmospheric and Aquatic Environments
In the atmosphere, alkenes are susceptible to oxidation by various photochemically generated reactive species, most notably the hydroxyl radical (•OH), ozone (O₃), and nitrate (B79036) radicals (NO₃). The reaction with ozone, known as ozonolysis, leads to the cleavage of the carbon-carbon double bond, resulting in the formation of smaller, more oxidized compounds such as aldehydes and ketones. libretexts.orglibretexts.org The internal double bond of Pentacosane (B166384), 12-methylene- would be the primary site of attack for these oxidants.
Abiotic Transformation Processes (e.g., Oxidation, Hydrolysis)
Beyond photochemical reactions, Pentacosane, 12-methylene- can undergo other abiotic transformations.
Oxidation: In aquatic and soil environments, abiotic oxidation can occur, although generally at slower rates than photochemical or biological processes. The double bond in Pentacosane, 12-methylene- makes it more susceptible to oxidation than its saturated alkane counterpart, pentacosane. Strong oxidizing agents can lead to the formation of various oxygenated products. For example, under certain conditions, alkenes can be oxidized to form epoxides, which can then be hydrolyzed to diols. libretexts.org
Hydrolysis: The carbon-carbon double bond in Pentacosane, 12-methylene- is generally resistant to hydrolysis under typical environmental pH conditions. viu.cayoutube.com Hydrolysis reactions are more significant for compounds containing functional groups such as esters, amides, or halogens, which are absent in this hydrocarbon. viu.ca Therefore, hydrolysis is not considered a major abiotic degradation pathway for this compound.
Biodegradation by Terrestrial and Aquatic Microbial Communities
Biodegradation is a primary mechanism for the removal of hydrocarbons from the environment, driven by a diverse range of microorganisms. mcmaster.canih.gov
Identification of Key Microbial Genera and Enzymes
Numerous bacterial and fungal genera have been identified as capable of degrading long-chain alkanes and alkenes. nih.govasm.org While specific studies on Pentacosane, 12-methylene- are limited, research on similar long-chain hydrocarbons points to the importance of genera such as Pseudomonas, Alcanivorax, Marinobacter, Acinetobacter, Rhodococcus, and various fungi. frontiersin.orgnih.gov These microorganisms are widely distributed in both terrestrial and marine environments. nih.govresearchgate.net
The initial step in the aerobic biodegradation of alkenes is typically an oxidation reaction catalyzed by monooxygenase or dioxygenase enzymes. researchgate.netresearchgate.net Key enzymes involved in hydrocarbon degradation include:
Alkane Hydroxylases (e.g., AlkB): These enzymes are responsible for the terminal or sub-terminal oxidation of alkanes and can also act on alkenes. researchgate.netresearchgate.net
Cytochrome P450 Monooxygenases: This is another important family of enzymes that can initiate the oxidation of hydrocarbons. researchgate.net
Particulate Methane Monooxygenase (pMMO) and related enzymes: These can oxidize short-chain alkanes and alkenes. researchgate.net
For alkenes, the initial attack can occur at the double bond, leading to the formation of an epoxide, or at the saturated part of the molecule. The presence of the internal double bond in Pentacosane, 12-methylene- offers a reactive site for enzymatic attack.
| Microbial Genus | Environment | Relevant Enzyme Classes |
| Pseudomonas | Soil, Marine | Monooxygenases, Dioxygenases |
| Alcanivorax | Marine | Alkane Hydroxylases |
| Marinobacter | Marine | Alkane Hydroxylases |
| Acinetobacter | Soil, Marine | Monooxygenases |
| Rhodococcus | Soil, Marine | Monooxygenases |
This table is generated based on general knowledge of hydrocarbon-degrading bacteria and may not be specific to Pentacosane, 12-methylene-.
Characterization of Degradation Intermediates and End Products
The aerobic biodegradation of long-chain alkenes generally proceeds through a series of oxidative steps. Following the initial enzymatic attack on the double bond to form an epoxide, this intermediate can be hydrolyzed to a diol. Alternatively, oxidation can occur at a terminal methyl group, similar to alkane degradation, to form a primary alcohol. This alcohol is then further oxidized to an aldehyde and then to a carboxylic acid (fatty acid). rsc.org
Once a fatty acid is formed, it can enter the β-oxidation pathway, where it is sequentially broken down into two-carbon units in the form of acetyl-CoA. wikipedia.org Acetyl-CoA can then be funneled into the citric acid cycle for energy production or used by the cell for biosynthesis. wikipedia.org
In anaerobic environments, the degradation of alkenes can also occur. For some terminal alkenes, the initial activation can involve the oxidation of the double bond to a primary alcohol, which is then converted to a fatty acid. nih.gov Another proposed anaerobic pathway involves the addition of a carbon compound, such as fumarate (B1241708), to the alkene. nih.gov
Potential Degradation Products of Pentacosane, 12-methylene-
| Initial Intermediate | Subsequent Products | Final Products |
| 12,13-Epoxypentacosane | Pentacosane-12,13-diol | Shorter-chain fatty acids, CO₂, H₂O |
| Pentacos-12-en-1-ol | Pentacos-12-enal, Pentacos-12-enoic acid | Shorter-chain fatty acids, CO₂, H₂O |
This table presents hypothetical degradation products based on established pathways for long-chain alkenes.
Environmental Transport and Distribution in Different Compartments
The movement and partitioning of Pentacosane, 12-methylene- in the environment are largely dictated by its high molecular weight and low water solubility.
Sorption: Due to its hydrophobic nature, Pentacosane, 12-methylene- is expected to have a strong affinity for organic matter in soil and sediment. nih.gov This sorption process reduces its bioavailability and mobility in the aqueous phase. The extent of sorption is influenced by the organic carbon content of the soil or sediment, with higher organic content leading to greater sorption. nih.gov
Volatilization: While volatile for a C25 compound, its vapor pressure is expected to be low, limiting its volatilization from soil and water surfaces. nih.gov However, volatilization can still be a relevant transport process, particularly from surface soils under warm and dry conditions.
Bioaccumulation: As a large, lipophilic molecule, Pentacosane, 12-methylene- has the potential to bioaccumulate in the fatty tissues of organisms. However, the extent of bioaccumulation will be a balance between the rate of uptake and the rate of metabolic degradation by the organism. Some marine organisms have been shown to metabolize hydrocarbons, which can limit their bioaccumulation up the food chain.
Computational and Theoretical Studies on Pentacosane, 12 Methylene
Molecular Mechanics and Dynamics Simulations for Conformational Analysis
Molecular mechanics (MM) and molecular dynamics (MD) simulations are cornerstones of computational chemistry for exploring the conformational landscape of flexible molecules such as long-chain alkenes. For a molecule with the structural complexity of Pentacosane (B166384), 12-methylene-, which features a long aliphatic chain and a vinylidene group, these methods are indispensable for understanding its three-dimensional structure and behavior over time.
Molecular dynamics simulations build upon molecular mechanics by incorporating time, solving Newton's equations of motion for each atom in the system. mdpi.com This allows for the observation of the dynamic evolution of the molecule's conformation. A simulation of Pentacosane, 12-methylene- would typically involve placing the molecule in a simulated solvent box and running the simulation for nanoseconds or even microseconds. nih.gov The resulting trajectory provides a wealth of information on how the molecule folds, unfolds, and explores different conformational states. Analysis of this trajectory can reveal the radius of gyration, end-to-end distance, and the probability of finding specific dihedral angles, all of which characterize the molecule's flexibility and shape.
| End-to-End Distance | The distance between the two terminal carbon atoms of the main chain. | Characterizes the extent of the molecule's linear or coiled conformation. |
Quantum Chemical Calculations for Electronic Structure and Reactivity
While molecular mechanics is excellent for conformational analysis, quantum chemical calculations are necessary to understand the electronic structure and reactivity of Pentacosane, 12-methylene-. These methods solve the Schrödinger equation to provide detailed information about electron distribution, orbital energies, and reaction mechanisms.
Quantum chemical methods, particularly Density Functional Theory (DFT), are widely used to predict spectroscopic properties with a high degree of accuracy.
For Nuclear Magnetic Resonance (NMR) spectroscopy, the chemical shifts of the ¹³C and ¹H atoms in Pentacosane, 12-methylene- can be calculated. This involves optimizing the geometry of the molecule at a chosen level of theory and then calculating the magnetic shielding tensors for each nucleus. The predicted chemical shifts can be compared with experimental data to confirm the structure of the molecule. The presence of the double bond and the methylene (B1212753) group would result in characteristic downfield shifts for the adjacent carbon and hydrogen atoms.
Infrared (IR) spectroscopy is another powerful technique for which theoretical predictions can be made. biorxiv.org By calculating the vibrational frequencies of the molecule, an IR spectrum can be simulated. biorxiv.org This is achieved by computing the second derivatives of the energy with respect to the atomic coordinates. The calculated spectrum for Pentacosane, 12-methylene- would show characteristic peaks for C-H stretching and bending vibrations of the aliphatic chain, as well as a distinct C=C stretching vibration from the methylene group.
Table 2: Predicted Spectroscopic Data for Pentacosane, 12-methylene- (Illustrative)
| Spectroscopy | Feature | Predicted Wavenumber/Chemical Shift |
|---|---|---|
| IR | C=C Stretch | ~1650 cm⁻¹ |
| =C-H Stretch | ~3080 cm⁻¹ | |
| C-H Stretch (alkane) | 2850-2960 cm⁻¹ | |
| ¹³C NMR | C12 (quaternary alkene) | ~150 ppm |
| Methylene (=CH₂) | ~110 ppm | |
| Aliphatic CH₂ | 20-40 ppm | |
| ¹H NMR | Methylene (=CH₂) | ~4.7 ppm |
| Allylic CH₂ | ~2.0 ppm |
Note: These are approximate values and the actual predicted values would depend on the level of theory and basis set used in the quantum chemical calculations.
Quantum chemistry can be used to model the reaction pathways of transformations involving the alkene group of Pentacosane, 12-methylene-. For example, the mechanism of electrophilic addition of an acid like HBr to the double bond could be investigated. This would involve calculating the energies of the reactants, transition states, and products for the possible reaction pathways. Such a study would likely show that the addition of the proton to the terminal methylene carbon is favored, leading to a more stable tertiary carbocation intermediate at C12. The subsequent attack of the bromide ion would then yield the corresponding 12-bromo-12-methylpentacosane. The activation energies calculated for each step would provide insights into the kinetics of the reaction.
Chemoinformatics and Quantitative Structure-Activity Relationship (QSAR) Modeling (Non-Clinical)
Chemoinformatics and QSAR modeling are computational techniques used to establish relationships between the chemical structure of a compound and its properties or activities. nih.gov
For a compound like Pentacosane, 12-methylene-, QSAR models can be employed to predict various ecological and material properties without the need for extensive experimental testing. researchgate.net These models are built using large datasets of compounds with known properties and use molecular descriptors to quantify the chemical structure.
For ecological properties, QSAR models could predict the biodegradability, soil sorption coefficient (Koc), and bioconcentration factor (BCF) of Pentacosane, 12-methylene-. These properties are important for assessing the environmental fate and potential impact of the compound. The model would likely use descriptors such as the octanol-water partition coefficient (logP), molecular weight, and the number of specific functional groups.
In terms of material properties, QSAR could be used to estimate properties like viscosity, boiling point, and flash point. These are crucial for handling and processing the compound in industrial applications.
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) to a second (a receptor) when bound to each other to form a stable complex. ijbs.com In the context of Pentacosane, 12-methylene-, which is a semiochemical found in some insects, docking studies can be used to investigate its interaction with insect olfactory receptors (ORs). nih.govnih.gov
Insect ORs are proteins located in the membrane of olfactory sensory neurons and are responsible for detecting volatile chemical cues. ijbs.comnih.gov By building a three-dimensional model of an insect OR, it is possible to perform docking simulations with Pentacosane, 12-methylene-. These simulations would predict the binding mode and affinity of the compound within the receptor's binding pocket. The results could help to explain why certain insects are sensitive to this particular compound and could aid in the design of novel insect attractants or repellents. biorxiv.orguninsubria.it The interactions would likely be dominated by hydrophobic interactions between the long aliphatic chain of the ligand and non-polar amino acid residues in the binding site of the receptor. mdpi.com
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| Pentacosane, 12-methylene- |
| HBr (Hydrogen Bromide) |
Emerging Research Directions and Future Perspectives on Pentacosane, 12 Methylene
Development of Sustainable Synthetic Methodologies
The industrial production of long-chain alkenes has traditionally relied on energy-intensive cracking of fossil fuels. However, a shift towards green chemistry is driving the development of more sustainable synthetic routes that could be applied to produce Pentacosane (B166384), 12-methylene-. Future research is likely to focus on catalytic processes that offer high selectivity, use renewable feedstocks, and operate under milder conditions.
One promising avenue is the catalytic dehydration of long-chain alcohols. rsc.org This approach is a more sustainable alternative to traditional cracking processes. rsc.org Researchers are exploring various homogeneous catalysts, including those based on rhenium and iron triflates, which can facilitate the dehydration of alcohols to alkenes with high efficiency. rsc.org Another innovative strategy involves hydrothermal synthesis, where carbon sources like sodium bicarbonate can be converted into long-chain hydrocarbons and alkenes using transition metal catalysts such as cobalt under high temperature and pressure. pnas.org Such methods could be tailored to produce specific isomers like Pentacosane, 12-methylene- by controlling catalyst structure and reaction parameters.
Application in Biomimetic Materials and Coatings (e.g., related to wax properties)
Insects have evolved a diverse and complex layer of cuticular hydrocarbons (CHCs) that primarily serves to prevent water loss. researchgate.netnih.gov This waxy layer is a sophisticated blend of straight-chain, methyl-branched, and unsaturated hydrocarbons. nih.govnih.gov The specific composition dictates the physical properties of the wax, such as its melting point, flexibility, and permeability.
The structure of Pentacosane, 12-methylene-, with its exocyclic double bond, introduces a "kink" into the long hydrocarbon chain. This disruption prevents the tight, crystalline packing that is characteristic of linear alkanes. This structural perturbation is critical for mimicking the properties of natural insect waxes. Materials incorporating this compound could exhibit enhanced plasticity and a lower melting point compared to materials based on saturated alkanes. Future research could explore the use of Pentacosane, 12-methylene- as an additive in developing novel biomimetic coatings with tailored properties for applications such as:
Water-repellent surfaces for electronics and textiles.
Corrosion-resistant films for industrial equipment.
Controlled-release matrices for pharmaceuticals or agricultural products.
Table 1: Potential Research Applications for Pentacosane, 12-methylene-
| Research Area | Specific Focus | Potential Outcome |
|---|---|---|
| Sustainable Synthesis | Catalytic dehydration of long-chain alcohols; Hydrothermal synthesis. | Environmentally friendly production routes with high specificity. |
| Biomimetic Materials | Development of novel waxes and coatings. | Advanced materials with tailored water-repellency and flexibility. |
| Biotechnology | Engineered biosynthesis in microbial hosts (e.g., yeast, E. coli). | Sustainable and scalable production of the pure compound. |
| Integrated Pest Management | Investigation as a kairomone or pheromone. | Species-specific lures for pest monitoring or biological control enhancement. |
| Analytical Chemistry | Synthesis of a high-purity certified reference material. | Accurate identification and quantification in complex biological samples. |
Advanced Biotechnological Approaches for Engineered Biosynthesis
The biosynthesis of hydrocarbons in insects provides a blueprint for developing engineered biological systems to produce specific compounds like Pentacosane, 12-methylene-. In insects, these molecules are synthesized in specialized cells called oenocytes. nih.govbiorxiv.org The general pathway involves the synthesis of very-long-chain fatty acids, which are then processed to become hydrocarbons. biorxiv.org
Creating Pentacosane, 12-methylene- through biotechnology would likely involve the following steps:
Precursor Formation: A fatty acid synthase (FAS) and specific elongase enzymes would be engineered to produce the C26 fatty acid precursor. biorxiv.org
Desaturation: A specific desaturase enzyme would be introduced to create a double bond at the precise location on the fatty acid chain, forming the precursor to the methylene (B1212753) group. biorxiv.org
Final Conversion: The final step involves the conversion of the modified fatty acyl-CoA precursor into the target alkene. This is typically accomplished by a P450 enzyme that catalyzes an oxidative decarbonylation reaction. nih.govbiorxiv.org
By identifying the specific genes for these enzymes and introducing them into a microbial chassis like Saccharomyces cerevisiae (yeast) or Escherichia coli, it may be possible to achieve scalable and sustainable production of high-purity Pentacosane, 12-methylene-.
Integration into Integrated Pest Management (IPM) Strategies (as semiochemicals)
Semiochemicals—chemicals that mediate interactions between organisms—are a cornerstone of modern Integrated Pest Management (IPM). eg.netslu.se Long-chain hydrocarbons, including alkanes and alkenes, are widely used by insects as pheromones (for intraspecies communication) and kairomones (for interspecies signaling). eg.netresearchgate.net
Research has shown that specific hydrocarbon profiles can be used to attract natural enemies of pests. For example, a whole-body extract from the moth Earias vittella, which contained pentacosane among other hydrocarbons, was found to be attractive to the beneficial parasitoid wasp Trichogramma chilonis. nih.gov This suggests that Pentacosane, 12-methylene- could function as a potent kairomone.
Future research could focus on synthesizing or biosynthesizing the compound and testing its efficacy in:
Monitoring: Baited traps could be used to detect the presence and population density of specific pests or beneficial insects. plantprotection.pl
Attract-and-Kill: Luring pests to traps containing an insecticide or pathogen. plantprotection.pl
Conservation Biological Control: Attracting and retaining populations of natural predators and parasitoids in agricultural fields to suppress pest populations. slu.se
The high specificity of semiochemicals makes them an environmentally friendly alternative to broad-spectrum pesticides. slu.se
Role in Advanced Analytical Chemistry as a Reference Standard or Probe
The definitive identification and quantification of specific molecules within complex biological mixtures is a significant challenge. Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) are powerful tools for this purpose, but their accuracy relies on the availability of pure analytical standards. labmanager.comgov.scot
As researchers begin to explore the natural occurrence of Pentacosane, 12-methylene- in insect cuticles, plant waxes, or other biological systems, a certified reference standard of this compound will be indispensable. The availability of a pure standard would enable scientists to:
Calibrate GC-MS instruments for accurate quantification.
Confirm the identity of the compound in natural extracts by comparing retention times and mass spectra. gov.scot
Conduct toxicological and environmental fate studies with a known, pure substance.
Therefore, the chemical synthesis of a high-purity batch of Pentacosane, 12-methylene- for use as an analytical standard is a critical prerequisite for advancing research in all the areas mentioned above. labmanager.com
Table 2: Chemical Compounds Mentioned
| Compound Name | Formula | Role/Context |
|---|---|---|
| Pentacosane, 12-methylene- | C26H52 | Main subject of the article |
| Pentacosane | C25H52 | Related long-chain alkane, mentioned in IPM context |
| Earias vittella hydrocarbons | Mixture | Source of kairomones containing pentacosane |
| Sodium Bicarbonate | NaHCO3 | Carbon source in sustainable synthesis research |
| Cobalt | Co | Catalyst in hydrothermal synthesis |
| Iron Triflate | Fe(OTf)n | Catalyst for alcohol dehydration |
Q & A
Basic Research Questions
Q. What are the established methods for synthesizing and characterizing 12-methylene-pentacosane in laboratory settings?
- Methodological Answer : Synthesis typically involves catalytic hydrogenation or alkylation of precursor alkanes. Characterization relies on gas chromatography (GC) for purity analysis (>98% by GC, as per industrial standards) and nuclear magnetic resonance (NMR) for structural confirmation . Key physical properties include a melting point range of 53–56°C and a boiling point of 401.9°C at 760 mmHg, derived from homologous compounds like pentacosane .
Q. How can researchers ensure reproducibility in the purification of 12-methylene-pentacosane?
- Methodological Answer : Reproducibility requires strict control of solvent systems (e.g., hexane/acetone mixtures) and temperature gradients during recrystallization. Documenting fractional distillation parameters (e.g., pressure, column efficiency) is critical, as minor impurities can alter thermodynamic behavior .
Q. What safety protocols are recommended for handling 12-methylene-pentacosane in laboratory environments?
- Methodological Answer : Follow OSHA HCS guidelines (29 CFR 1910): use NIOSH-approved respirators for aerosol prevention, nitrile gloves, and safety goggles. Avoid skin contact (H315) and inhalation (H335) by working in fume hoods with adequate ventilation .
Advanced Research Questions
Q. How can factorial design optimize reaction conditions for 12-methylene-pentacosane synthesis?
- Methodological Answer : Apply a 2^k factorial design to test variables like catalyst loading (e.g., Pd/C ratios), temperature (80–120°C), and reaction time (6–24 hours). Use ANOVA to identify significant factors and interactions, minimizing side products (e.g., over-hydrogenated derivatives) .
Q. What strategies resolve contradictions in reported thermal stability data for 12-methylene-pentacosane?
- Methodological Answer : Discrepancies may arise from oxidation under varying O₂ levels. Conduct thermogravimetric analysis (TGA) under inert (N₂) vs. ambient conditions to quantify decomposition kinetics. Cross-validate with differential scanning calorimetry (DSC) to isolate exothermic/endothermic events .
Q. How do isotopic labeling (e.g., ^13C) and computational modeling enhance mechanistic studies of 12-methylene-pentacosane’s reactivity?
- Methodological Answer : Isotopic tracing tracks methylene group migration during carbocation rearrangements. Pair with density functional theory (DFT) simulations to predict transition states and validate experimental activation energies (ΔG‡) .
Q. What systematic approaches address gaps in ecotoxicological data for 12-methylene-pentacosane?
- Methodological Answer : Use OECD Test Guidelines 201 (algae growth inhibition) and 211 (Daphnia reproduction) to assess aquatic toxicity. For soil mobility, conduct column leaching experiments with varying organic matter content (5–20%) and pH (4–8) .
Data Analysis & Interpretation
Q. How should researchers statistically validate correlations between 12-methylene-pentacosane’s crystallinity and solvent polarity?
- Methodological Answer : Employ linear regression models (R², p-values) comparing Hildebrand solubility parameters (δ) of solvents (e.g., ethanol vs. toluene) against X-ray diffraction (XRD) crystallinity indices. Bootstrap resampling quantifies uncertainty in small-sample datasets .
Q. What bioinformatics tools are suitable for predicting 12-methylene-pentacosane’s interactions in biological membranes?
- Methodological Answer : Molecular dynamics (MD) simulations (e.g., GROMACS) model lipid bilayer penetration. Combine with QSAR models to predict logP values and membrane permeability coefficients (e.g., PAMPA assays) .
Tables for Key Properties
| Property | Value | Method | Reference |
|---|---|---|---|
| Melting Point | 53–56°C | DSC | |
| Boiling Point | 401.9°C (760 mmHg) | Distillation | |
| LogP (Octanol-Water) | ~8.2 (estimated) | QSPR Modeling | |
| GC Purity | >98% | GC-FID |
Guidance for Research Design
- Ethical Data Reporting : Align with FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to avoid confirmation bias. Disclose limitations in degradation studies (e.g., photolysis under UV vs. visible light) .
- Contradiction Management : Use systematic reviews (PRISMA guidelines) to aggregate heterogeneous data on toxicity or synthesis yields, highlighting methodological variability (e.g., solvent purity, catalyst sources) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
